4-Fluoro-2-hydrazinylpyridine

Overview

Description

Molecular Structure Analysis

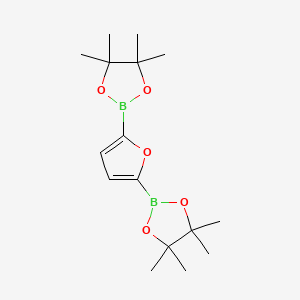

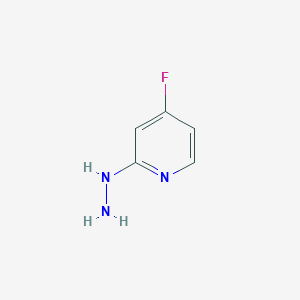

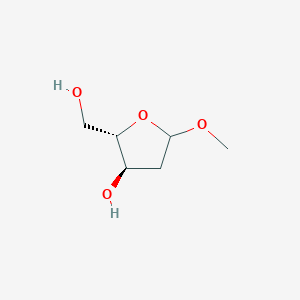

The molecular structure of FHP consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 2nd position with a fluorine atom and at the 4th position with a hydrazine group .

Physical and Chemical Properties Analysis

FHP is a powder with a molecular weight of 127.12 g/mol . It has a melting point of 97-99°C . The compound has a topological polar surface area of 50.9 Ų and a complexity of 88.3 .

Scientific Research Applications

Novel Synthetic Pathways

Research has developed novel synthetic pathways that lead to 4-fluoropyridines, highlighting the versatility of fluoro-substituted pyridines in organic chemistry. These compounds, including variants synthesized from 2-fluoroallylic alcohols, are valuable for their potential applications in medicinal chemistry and materials science. The detailed synthetic strategies involve esterification, rearrangement, and cyclopropanation processes, yielding compounds with diverse substituents and structural features (Wittmann et al., 2006).

Fluorescent Probes for Biological Imaging

A study on the synthesis of fluorescent triazaborolopyridinium compounds from hydrazones of 2-hydrazinylpyridine demonstrated their potential as dyes for live-cell imaging applications. These compounds exhibit tunable absorption/emission properties, large Stokes shifts, and are generally insensitive to solvent or pH changes. Their stability, neutral charge, and cell membrane permeability offer advantages for developing receptor-targeted small-molecule probes, particularly for intracellular protein targets such as the kinesin spindle protein (KSP), a chemotherapeutic target (Hapuarachchige et al., 2011).

Synthesis of Fluorinated Derivatives for PET Imaging

Another significant application involves the synthesis of 3-[18F]fluoro-4-aminopyridine for positron emission tomography (PET) imaging of demyelination, showcasing the role of fluorinated pyridines in developing imaging agents for neurological conditions. The Yamada-Curtius reaction has been successfully applied for the preparation of this PET radioligand, highlighting an efficient synthesis approach for fluorine-18-labeled amino-substituted heterocycles (Basuli et al., 2018).

Antimycobacterial Activity

Research into pyridinyl- and pyrazinylhydrazone derivatives has demonstrated promising antimycobacterial activity against M. tuberculosis, with specific compounds showing significant in vitro activity. This study underscores the potential of pyrimidinyl and pyrazinyl derivatives in developing new tuberculostatic agents, contributing to the ongoing search for effective treatments against tuberculosis (Pinheiro et al., 2020).

Safety and Hazards

Properties

IUPAC Name |

(4-fluoropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHAHPFQRQFJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479262 | |

| Record name | 4-Fluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837364-92-8 | |

| Record name | 4-Fluoro-2-hydrazinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=837364-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-hydrazinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1314859.png)

![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)